molecular formula C17H13ClF3N3 B2576823 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine CAS No. 400074-90-0

4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine

Cat. No. B2576823
M. Wt: 351.76
InChI Key: MREBYIGVLDFCSJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine (4-CPT-PMP) is a synthetic organic compound that belongs to the class of pyrazol-5-ylamine derivatives. It is an important chemical intermediate that has been widely used in the synthesis of various pharmaceuticals. 4-CPT-PMP is a versatile molecule that has been studied extensively for its various applications in the scientific research field due to its unique chemical structure.

Scientific Research Applications

Chemical Structure and Synthesis

Isomorphous Structures and Chlorine-Methyl Exchange Rule

The compounds, including isomorphous structures with chlorine and methyl substitutions, adhere to the chlorine-methyl exchange rule. These structures show significant disorder, which poses challenges in automatic isomorphism detection during data mining (Rajni Swamy et al., 2013).

Synthesis of Derivatives

Novel 3-phenyl-1H-pyrazole derivatives are synthesized as intermediates for biologically active compounds. These derivatives, including those with 4-chlorophenyl groups, show potential in cancer molecular targeted therapy (Liu et al., 2017).

Crystal and Molecular Structure

Isostructural compounds with 4-chlorophenyl groups have been synthesized and characterized, showcasing their potential for further biological activity studies (Kariuki et al., 2021).

Biological Activities

Antimicrobial and Anticancer Agents

Compounds with 4-chlorophenyl moieties have been evaluated for their antimicrobial and anticancer activities. Some derivatives showed higher anticancer activity compared to reference drugs and possess good antimicrobial activity (Hafez et al., 2016).

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations on similar compounds reveal insights into their molecular structure, spectroscopic data, and potential biological effects. This research aids in understanding the intramolecular charge transfer and biological activity predictions (Viji et al., 2020).

Synthesis and Antimicrobial Activity

The synthesis of derivatives containing the pyrazole moiety and their evaluation for antimicrobial activity highlights the potential of these compounds in developing new antimicrobial agents. Some compounds exhibited moderate activity against bacteria and fungi (Guna et al., 2015).

properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3/c1-10-15(11-5-7-13(18)8-6-11)16(22)24(23-10)14-4-2-3-12(9-14)17(19,20)21/h2-9H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREBYIGVLDFCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine

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